N-(4-butylphenyl)guanidine

Catalog No.
S13801025
CAS No.
M.F
C11H17N3
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-butylphenyl)guanidine

Product Name

N-(4-butylphenyl)guanidine

IUPAC Name

2-(4-butylphenyl)guanidine

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C11H17N3/c1-2-3-4-9-5-7-10(8-6-9)14-11(12)13/h5-8H,2-4H2,1H3,(H4,12,13,14)

InChI Key

IIRIDIBAVSYTKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C(N)N

N-(4-butylphenyl)guanidine is a compound that belongs to the class of guanidine derivatives, characterized by the presence of a guanidine functional group attached to a butylphenyl moiety. The structure of N-(4-butylphenyl)guanidine can be represented as:

C12H18N4\text{C}_{12}\text{H}_{18}\text{N}_4

This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique properties stem from the guanidine group, which exhibits both nucleophilic and electrophilic characteristics, enabling it to participate in a variety of

Due to the reactivity of its guanidine group. Key reactions include:

  • Nucleophilic Additions: The guanidine nitrogen can act as a nucleophile, participating in Michael additions and alkylation reactions.
  • Condensation Reactions: It can react with electrophiles to form more complex structures, such as fused heterocycles.
  • Acid-Base Reactions: The compound can also behave as a base, forming guanidinium cations upon protonation, which are useful in various catalytic processes .

Research has indicated that guanidine derivatives, including N-(4-butylphenyl)guanidine, exhibit significant biological activity. These compounds have been studied for their potential as:

  • Antimicrobial Agents: Some guanidine derivatives show activity against bacteria and fungi.
  • Anticancer Agents: Certain studies suggest that they may inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Agents: There is emerging evidence that guanidines can protect neuronal cells from oxidative stress .

The synthesis of N-(4-butylphenyl)guanidine typically involves straightforward organic reactions. Common methods include:

  • Direct Reaction of Guanidine with 4-Butylaniline:
    • Reacting 4-butylaniline with carbon disulfide and an appropriate base (e.g., sodium hydroxide) to form the guanidine derivative.
    • This method often yields good results under mild conditions.
  • One-Pot Synthesis:
    • Utilizing a one-pot reaction involving the addition of 4-butylaniline to a mixture containing a carbodiimide and an amine source, followed by extraction and purification .
  • Microwave-Assisted Synthesis:
    • Employing microwave irradiation to accelerate the reaction rates and improve yields.

N-(4-butylphenyl)guanidine has several applications across different fields:

  • Catalysis: Used as an organocatalyst in various organic reactions due to its ability to stabilize transition states and facilitate reactions.
  • Pharmaceuticals: Potential candidate for drug development targeting various diseases due to its biological activity.
  • Materials Science: Investigated for use in polymer chemistry and as a component in advanced materials due to its unique structural properties .

Studies on the interactions of N-(4-butylphenyl)guanidine with other molecules have shown:

  • Coordination Chemistry: It can form stable complexes with metal ions, enhancing its utility in catalysis and materials applications.
  • Hydrogen Bonding: The compound exhibits strong hydrogen bonding capabilities, which can influence its solubility and reactivity in biological systems .

N-(4-butylphenyl)guanidine shares structural similarities with several other guanidine derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
N,N'-DimethylguanidineTwo methyl groups on nitrogen atomsUsed in biological assays due to low toxicity
N,N'-DiethylguanidineTwo ethyl groups on nitrogen atomsExhibits different solubility properties
N,N,N',N'-TetramethylguanidineFour methyl groupsKnown for strong basicity and catalytic properties
N,N'-Bis(4-butylphenyl)guanidineTwo butylphenyl groupsIncreased steric hindrance affects reactivity

The uniqueness of N-(4-butylphenyl)guanidine lies in its specific substitution pattern, which influences its solubility, reactivity, and biological activity compared to other similar compounds. Its distinct properties make it a subject of interest for further research in both synthetic and medicinal chemistry .

N-(4-butylphenyl)guanidine exhibits thermal behavior characteristic of phenyl-substituted guanidine derivatives. Based on comparative analysis with structurally related compounds, the thermal decomposition of N-(4-butylphenyl)guanidine follows a multi-stage process with distinct kinetic parameters at each stage [1] [2].
The thermodynamic stability of N-(4-butylphenyl)guanidine is influenced by the electron-donating butyl group at the para position of the phenyl ring, which provides moderate stabilization compared to unsubstituted phenyl guanidines [3]. The compound demonstrates an estimated decomposition temperature range of 200-250°C, which is consistent with the thermal behavior observed in similar aromatic guanidine derivatives [1] [2].

Activation energy calculations for the thermal decomposition process indicate values in the range of 180-220 kilojoules per mole, based on extrapolation from related phenyl-substituted guanidines [1] [2]. The decomposition mechanism involves initial dissociation of the guanidine group, followed by thermal breakdown of the aromatic moiety and alkyl chain [1] [4].

Differential scanning calorimetry studies on related compounds show that phenyl-substituted guanidines exhibit endothermic effects associated with melting/decomposition processes, typically accompanied by significant mass loss [5]. The thermal stability of N-(4-butylphenyl)guanidine is expected to be moderate, with the butyl substituent providing some protection against thermal degradation through steric hindrance effects [3].

Solubility Parameters in Organic/Aqueous Media

The solubility characteristics of N-(4-butylphenyl)guanidine are governed by the interplay between the hydrophilic guanidine group and the hydrophobic butylphenyl moiety. The compound exhibits limited water solubility due to the extended aromatic-alkyl system, which increases the overall hydrophobic character compared to simpler guanidine derivatives [6] [7].
In aqueous media, N-(4-butylphenyl)guanidine displays pH-dependent solubility behavior characteristic of guanidine compounds [8]. The protonated form shows enhanced aqueous solubility due to the formation of the guanidinium cation, which can engage in hydrogen bonding with water molecules [9]. The compound demonstrates preferential solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, similar to other phenyl-substituted guanidines [10].

The solubility parameter for N-(4-butylphenyl)guanidine in organic solvents is influenced by the presence of both hydrogen bond donor and acceptor sites within the guanidine moiety [11]. The butyl group contributes to increased solubility in moderately polar organic solvents while reducing water solubility through hydrophobic interactions [12].

Temperature-dependent solubility studies indicate that dissolution increases with elevated temperatures, following typical behavior for organic compounds with combined polar and nonpolar structural features [13]. The compound exhibits limited miscibility with purely hydrocarbon solvents due to the polar guanidine functionality.

Acid-Base Behavior and Protonation State Analysis

N-(4-butylphenyl)guanidine exhibits strong basic properties typical of guanidine derivatives, with the basicity being modulated by the electron-donating effects of the butyl-substituted phenyl ring [14] [15]. The compound demonstrates an estimated pKa value in the range of 10.5-11.5, which is lower than that of unsubstituted guanidine due to the electron-withdrawing nature of the aromatic substitution [14] [15].

The protonation occurs preferentially at the sp2-hybridized nitrogen atom of the guanidine group, as this site provides optimal resonance stabilization of the resulting guanidinium cation [16]. The positive charge in the protonated form is delocalized across the three nitrogen atoms through resonance, contributing to the thermodynamic stability of the conjugate acid [16].

Hammett analysis of related phenyl-substituted guanidines reveals that the basicity follows a linear free energy relationship with substituent constants, with a reaction constant (ρ) of approximately 1.84 for phenyl-substituted derivatives [3] [15]. The para-butyl substituent acts as an electron-donating group, which increases the electron density at the guanidine nitrogen atoms and enhances the basicity relative to unsubstituted phenyl guanidine [3].

The acid-base equilibrium of N-(4-butylphenyl)guanidine shows typical temperature dependence, with the compound becoming more basic at lower temperatures due to the exothermic nature of the protonation process [17]. The protonation state significantly influences the compound's solubility, crystallization behavior, and intermolecular interactions [18].

Surface Characterization: Hygroscopicity and Crystallinity

N-(4-butylphenyl)guanidine demonstrates moderate hygroscopic properties due to the presence of the guanidine functional group, which can form hydrogen bonds with atmospheric moisture [19]. The hygroscopicity is less pronounced than that of simple guanidine salts due to the hydrophobic nature of the butylphenyl substituent, which reduces the overall water affinity of the molecule [20].

The crystalline structure of N-(4-butylphenyl)guanidine is expected to be stabilized by intermolecular hydrogen bonding between guanidine groups and potential π-π stacking interactions between aromatic rings [21] [18]. The compound likely adopts a planar configuration around the guanidine moiety to maximize resonance stabilization, with the butyl chain extending away from the aromatic core [18].

Surface analysis reveals that the compound exhibits amphiphilic character, with the guanidine group providing hydrophilic interactions while the butylphenyl moiety contributes hydrophobic surface properties . This dual nature influences the compound's behavior at interfaces and its potential for self-assembly or aggregation in solution [23].

X-ray crystallographic studies of related guanidine compounds show that these molecules typically form extended hydrogen-bonded networks in the solid state, with N-H···N and N-H···O contacts being predominant [21] [18]. The crystalline form of N-(4-butylphenyl)guanidine is expected to exhibit similar intermolecular interactions, with additional van der Waals forces between the alkyl chains contributing to crystal stability [18].

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

191.142247555 g/mol

Monoisotopic Mass

191.142247555 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types